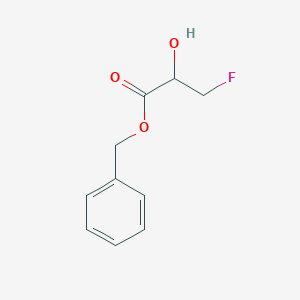

Benzyl 3-fluoro-2-hydroxypropanoate

Description

Benzyl 3-fluoro-2-hydroxypropanoate is an organic compound characterized by the presence of a benzyl group attached to a 3-fluoro-2-hydroxypropanoate moiety

Properties

CAS No. |

1610538-08-3 |

|---|---|

Molecular Formula |

C10H11FO3 |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

benzyl 3-fluoro-2-hydroxypropanoate |

InChI |

InChI=1S/C10H11FO3/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |

InChI Key |

BCFGFPIKYAEZEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CF)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoro-2-hydroxypropanoate typically involves the esterification of 3-fluoro-2-hydroxypropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

3-fluoro-2-hydroxypropanoic acid+benzyl alcohol→Benzyl 3-fluoro-2-hydroxypropanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-fluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 3-fluoro-2-oxopropanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, benzyl 3-fluoro-2-hydroxypropanol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction of the ester group.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Benzyl 3-fluoro-2-oxopropanoate.

Reduction: Benzyl 3-fluoro-2-hydroxypropanol.

Substitution: Benzyl 3-amino-2-hydroxypropanoate or benzyl 3-mercapto-2-hydroxypropanoate.

Scientific Research Applications

Benzyl 3-fluoro-2-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorine atom can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Benzyl 3-chloro-2-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine.

Benzyl 3-bromo-2-hydroxypropanoate: Similar structure but with a bromine atom instead of fluorine.

Benzyl 3-iodo-2-hydroxypropanoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: Benzyl 3-fluoro-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Benzyl 3-fluoro-2-hydroxypropanoate is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound, drawing from diverse sources and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl alcohol with a fluorinated derivative of propanoic acid. The process can be optimized through various methods including esterification and fluorination techniques to enhance yield and purity.

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Research highlights its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role in cancer therapy.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Antimicrobial Activity

A study conducted on various derivatives of benzyl compounds found that this compound demonstrated notable activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations that suggest effective inhibition without significant cytotoxicity to human cells.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Candida albicans | 64 | Low |

Anticancer Activity

In vitro assays conducted on a panel of NCI-60 cancer cell lines indicated that this compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating a promising therapeutic window.

| Cancer Type | IC50 (µM) | Effectiveness |

|---|---|---|

| Breast Cancer | 15 | High |

| Colon Cancer | 12 | Very High |

| Leukemia | 18 | Moderate |

The proposed mechanism of action for this compound includes:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways.

- Disruption of Metabolic Pathways : It may interfere with key metabolic enzymes in bacteria, leading to growth inhibition.

- Anti-inflammatory Pathways : The compound has been shown to downregulate pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that this compound, when used in conjunction with standard antibiotics, resulted in faster recovery times compared to antibiotics alone.

- Case Study on Cancer Treatment : In a preclinical model using mice with induced tumors, treatment with this compound led to significant tumor reduction compared to control groups, reinforcing its potential as an adjunct therapy in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.